n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide

Catalog No.
S12679925
CAS No.
62789-51-9
M.F
C13H11Cl2NO2S
M. Wt
316.2 g/mol
Availability
In Stock
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n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide

CAS Number

62789-51-9

Product Name

n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide

IUPAC Name

N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

InChI

InChI=1S/C13H11Cl2NO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(14)4-7-12(13)15/h2-8,16H,1H3

InChI Key

UWNZILMYVMCEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a 2,5-dichlorophenyl group and a 4-methylbenzenesulfonamide moiety. Its molecular formula is C13H11Cl2N02S, and it features a sulfonamide functional group (-SO2NH-) attached to a benzene ring that is further substituted with chlorine and methyl groups. The compound exhibits notable structural features, including gauche torsion angles in the N—C bond, which influences its conformation and intermolecular interactions, such as hydrogen bonding .

, including:

  • Oxidation: The compound may undergo oxidation reactions, particularly affecting the quinoxaline core if present in derivatives, leading to quinoxaline N-oxides.
  • Reduction: It can also be reduced, targeting nitro groups or the quinoxaline ring to yield amines or dihydroquinoxalines.
  • Substitution: The sulfonamide nitrogen can engage in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles under basic conditions.

N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide exhibits biological activity that may include antibacterial and antifungal properties. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity and disrupting cellular processes .

The synthesis of N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide generally involves several steps:

  • Formation of Sulfonyl Chloride: A mixture of toluene and chlorosulfonic acid is treated to generate sulfonyl chloride.
  • Reaction with 2,5-Dichloroaniline: The sulfonyl chloride is reacted with 2,5-dichloroaniline under controlled conditions to form the desired sulfonamide.
  • Purification: The resultant product is purified through recrystallization from ethanol to achieve a constant melting point and confirm purity via infrared and NMR spectroscopy .

This compound has potential applications in medicinal chemistry due to its biological properties. It may be utilized in developing pharmaceuticals targeting bacterial infections or as a scaffold for synthesizing more complex molecules with enhanced biological activity. Additionally, it can serve as a research tool in studying enzyme inhibition mechanisms .

Interaction studies have shown that N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide can form hydrogen bonds with various biological macromolecules. These interactions are crucial for its biological activity, as they facilitate binding to target enzymes or receptors, thereby influencing their activity and cellular pathways .

Several compounds share structural similarities with N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamideSimilar dichlorophenyl groupDifferent chlorine positioning affects conformation
N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamideContains a different dichlorophenyl arrangementUnique electronic properties due to substitution pattern
N-(phenyl)benzenesulfonamideLacks halogen substitutionsSimpler structure may lead to different reactivity
N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamideContains methyl instead of chlorineVariations in sterics and electronics influence biological activity

These compounds exhibit unique chemical and biological properties due to their specific substitution patterns and structural configurations. The presence of chlorine atoms in N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide contributes to its distinct reactivity and potential interactions compared to its analogs .

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide, reflecting its substituent positions and functional groups. The sulfonamide group (–SO₂NH–) bridges two aromatic rings: a 4-methylbenzene ring and a 2,5-dichlorophenyl group. The structural formula is represented as:

SMILES Notation

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

This notation highlights the methyl group (CC1) at the para-position of the benzene ring and the two chlorine atoms at the ortho- and para-positions of the aniline moiety.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₁Cl₂NO₂S corresponds to a molecular weight of 316.20 g/mol. Key structural parameters include:

ParameterValueSource
Molecular FormulaC₁₃H₁₁Cl₂NO₂S
Molecular Weight316.20 g/mol
C–SO₂–NH–C Torsion Angle62.1°

The sulfur atom adopts a tetrahedral geometry, with bond angles and dihedral angles critical to its conformation.

Isomeric Considerations and Substituent Positionality

Isomerism in this compound is restricted due to the fixed positions of substituents:

  • The methyl group is exclusively at the para-position of the benzenesulfonamide ring.
  • Chlorine atoms occupy the ortho (C2) and para (C5) positions on the aniline ring.
    These positional constraints preclude structural isomerism, though stereoisomerism could theoretically arise from restricted rotation around the N–C bond. However, the gauche conformation observed in crystallographic studies suggests a single dominant stereochemical form.

Reaction of 4-Methylbenzenesulfonyl Chloride with 2,5-Dichloroaniline

The synthesis of n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide follows the classical sulfonamide formation pathway through nucleophilic substitution of sulfonyl chlorides with aromatic amines [2]. The reaction proceeds via direct coupling of 4-methylbenzenesulfonyl chloride with 2,5-dichloroaniline under basic conditions, resulting in the formation of the target sulfonamide with concomitant elimination of hydrogen chloride [2].

The fundamental reaction mechanism involves nucleophilic attack by the amino group of 2,5-dichloroaniline on the electrophilic sulfur center of 4-methylbenzenesulfonyl chloride [9]. This process follows a bimolecular nucleophilic substitution pathway where the chloride serves as the leaving group [11]. The electron-withdrawing chlorine substituents on the aniline ring reduce the nucleophilicity of the amino group, necessitating more vigorous reaction conditions compared to unsubstituted anilines [2].

The preparation of the sulfonyl chloride precursor typically involves chlorosulfonation of toluene using chlorosulfonic acid [11]. This process generates 4-methylbenzenesulfonyl chloride through an electrophilic aromatic substitution mechanism where the methyl group directs substitution to the para position [9]. The resulting sulfonyl chloride exhibits high reactivity toward nucleophiles due to the electron-withdrawing nature of the sulfonyl group [11].

The synthesis of 2,5-dichloroaniline, the amine coupling partner, is achieved through catalytic hydrogenation of 2,5-dichloronitrobenzene [16]. This reduction process employs noble metal catalysts under hydrogen atmosphere, converting the nitro group to the corresponding amine while preserving the chlorine substituents [17]. Alternative synthetic routes include direct amination of dichlorobenzene derivatives, though these approaches are less commonly employed for industrial applications [18].

Table 1: Reaction Parameters for Classical Sulfonamide Formation

ParameterTypical RangeOptimal ConditionsYield (%)
Temperature80-120°C100°C75-85
Reaction Time2-6 hours4 hours80-90
Base Equivalents1.2-2.0 eq1.5 eq85-92
Solvent Volume5-10 mL/g7 mL/g88-95

The stoichiometric ratio of reactants significantly influences the reaction outcome, with optimal yields achieved using slight excess of the amine component to ensure complete consumption of the sulfonyl chloride [2]. The presence of a suitable base is essential for neutralizing the hydrogen chloride byproduct and preventing protonation of the amine nucleophile [23]. Common bases employed include triethylamine, pyridine, and sodium hydroxide, each offering distinct advantages in terms of reaction rate and product purity [9].

Solvent Systems and Temperature Optimization

Solvent selection plays a critical role in optimizing the synthesis of n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide, as it affects both reaction kinetics and product selectivity [23]. Aprotic polar solvents such as dichloromethane, acetonitrile, and dimethylformamide have demonstrated superior performance compared to protic solvents, which can interfere with the nucleophilic substitution mechanism [23].

Dichloromethane emerges as the preferred solvent system due to its ability to dissolve both reactants effectively while maintaining chemical inertness toward the reaction components [23]. The low boiling point of dichloromethane facilitates easy product isolation through solvent evaporation, though environmental considerations have prompted investigation of alternative solvent systems [24]. Acetonitrile offers comparable reactivity with improved thermal stability, allowing for higher reaction temperatures when necessary [23].

Table 2: Solvent System Performance Comparison

SolventTemperature (°C)Yield (%)Reaction Time (h)Selectivity (%)
Dichloromethane40-8085-922-495-98
Acetonitrile60-10082-893-593-96
Tetrahydrofuran50-9078-854-690-94
Dimethylformamide80-12080-872-392-95

Temperature optimization reveals a delicate balance between reaction rate and product quality [23]. Lower temperatures (40-60°C) favor high selectivity but require extended reaction times, while elevated temperatures (100-120°C) accelerate the reaction but may promote side reactions and decomposition [41]. The optimal temperature range of 80-100°C provides an effective compromise, achieving high yields with reasonable reaction times [2].

The crystallographic study of the target compound reveals important structural features that influence its synthesis and optimization [2]. The molecule adopts a bent conformation at the sulfur atom with a carbon-sulfur-nitrogen-carbon torsion angle of 62.1°, which affects intermolecular interactions and crystal packing [2]. The presence of intramolecular hydrogen bonding between the amine proton and the ortho-chlorine substituent stabilizes the molecular conformation [2].

Thermal analysis indicates that the compound exhibits thermal stability up to approximately 290°C, with decomposition occurring through cleavage of the carbon-sulfur bond [44]. This thermal stability profile supports the use of elevated temperatures during synthesis without significant product degradation [44]. The glass transition temperature of related sulfonamide polymers ranges from 68-73°C, providing insights into the material properties of the compound [44].

Modern Catalytic Approaches

Contemporary synthetic methodologies have introduced catalytic approaches that offer enhanced efficiency and selectivity for sulfonamide formation [29]. Copper-catalyzed three-component reactions represent a significant advancement, enabling direct coupling of boronic acids, amines, and sulfur dioxide surrogates to form sulfonamides in a single synthetic operation [29]. This approach eliminates the need for pre-functionalized sulfonyl chlorides, expanding the accessible chemical space for sulfonamide synthesis [35].

Palladium-catalyzed methodologies have emerged as powerful alternatives for constructing carbon-sulfur bonds in sulfonamide synthesis [30]. These reactions proceed through oxidative addition of aryl halides to palladium complexes, followed by insertion of sulfur dioxide equivalents and subsequent reductive elimination with amine nucleophiles [32]. The mild reaction conditions and high functional group tolerance make palladium catalysis particularly attractive for complex molecule synthesis [30].

Table 3: Modern Catalytic Methods for Sulfonamide Synthesis

Catalyst SystemSubstrate ScopeTemperature (°C)Yield Range (%)Functional Group Tolerance
Copper/DABSOBoronic acids, amines100-13065-88High
Palladium/SPhosAryl halides, sulfinylamines75-10070-90Excellent
Nickel/MetabisulfiteAryl bromides120-14060-82Moderate
ElectrochemicalThiols, amines25-4055-85Very High

Nickel-catalyzed sulfonylation reactions have gained attention due to the abundance and lower cost of nickel compared to palladium [34]. These reactions utilize potassium metabisulfite as a sulfur dioxide surrogate, which acts as a reservoir that slowly releases sulfur dioxide to prevent catalyst poisoning [34]. The reaction proceeds through oxidative addition of aryl bromides to nickel complexes, followed by sulfur dioxide insertion and reductive elimination with amine coupling partners [34].

Electrochemical methods represent an environmentally benign approach to sulfonamide synthesis through oxidative coupling of thiols and amines [28]. This methodology proceeds via initial oxidation of thiols to disulfides, followed by amine radical generation and subsequent oxidative coupling to form sulfonamides [28]. The process eliminates the need for stoichiometric oxidants and produces hydrogen gas as the only byproduct [41].

The calcium triflimide activation of sulfonyl fluorides has emerged as a mild and efficient method for sulfonamide formation [25]. This approach exploits the stability of sulfonyl fluorides toward traditional reaction conditions while enabling selective activation for nucleophilic substitution under mild conditions [25]. The method demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules [25].

Industrial-Scale Production Challenges

The industrial-scale production of n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide encounters several significant challenges that impact both process economics and operational safety [38]. The highly corrosive nature of chlorosulfonic acid, used in the preparation of sulfonyl chloride intermediates, necessitates specialized equipment and safety protocols that increase capital and operational costs [38]. The exothermic nature of chlorosulfonation reactions requires precise temperature control to prevent runaway reactions and ensure product quality [14].

Material handling considerations become paramount at industrial scale, particularly for the management of corrosive reagents and volatile byproducts [38]. The generation of hydrogen chloride gas during sulfonamide formation requires efficient scrubbing systems and specialized ventilation to prevent environmental release and ensure worker safety [37]. Continuous processing approaches have been developed to address these challenges through improved heat management and reduced inventory of hazardous intermediates [38].

Table 4: Industrial Production Challenges and Solutions

ChallengeImpactMitigation StrategyImplementation Cost
Corrosive ReagentsEquipment degradationSpecialized materialsHigh
Exothermic ReactionsSafety risksEnhanced coolingModerate
Waste GenerationEnvironmental impactRecycling systemsModerate
Product PurificationQuality controlAdvanced separationHigh

Process intensification through continuous flow technology offers solutions to many traditional batch processing limitations [38]. Flow reactors provide superior heat and mass transfer characteristics, enabling better control of reaction conditions and improved safety profiles [38]. The reduced reactor volume and enhanced mixing in flow systems minimize the accumulation of hazardous intermediates while improving reaction selectivity [38].

The optimization of aromatic sulfonyl chloride production has been addressed through the use of sulfamic acid as a catalyst in chlorosulfonation reactions [14]. This catalytic approach improves yields and reaction rates while reducing the formation of undesired byproducts [14]. The catalyst loading typically ranges from 0.5 to 5% by weight relative to the aromatic substrate, providing significant process improvements without substantial cost increases [14].

Environmental considerations have driven the development of greener synthetic approaches that minimize waste generation and reduce the use of hazardous solvents [37]. The implementation of solvent recycling systems and the adoption of more environmentally benign reaction media represent important steps toward sustainable production processes [22]. Deep eutectic solvents have shown promise as green alternatives to traditional organic solvents, offering improved safety profiles and reduced environmental impact [22].

Quality control at industrial scale requires robust analytical methods for monitoring reaction progress and ensuring product specifications [38]. The development of real-time monitoring systems using spectroscopic techniques enables rapid detection of process deviations and facilitates immediate corrective actions [38]. Automated control systems integrate temperature, pressure, and composition monitoring to maintain optimal reaction conditions throughout the production campaign [38].

Single-crystal X-ray diffraction analysis of n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide was conducted using an Enraf-Nonius CAD-4 diffractometer [1]. The compound crystallizes in the monoclinic crystal system with space group P21/c [1]. The crystal structure determination employed copper K-alpha radiation with a wavelength of 1.54180 Å at a temperature of 299 K [1].

Crystallographic Data for n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide

ParameterValue
Molecular FormulaC13H11Cl2NO2S
Molecular Weight (g/mol)316.19
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell a (Å)9.075 (1)
Unit Cell b (Å)14.232 (2)
Unit Cell c (Å)10.773 (1)
Unit Cell β (°)90.49 (1)
Unit Cell Volume (ų)1391.3 (3)
Z4
Temperature (K)299
RadiationCu Kα
Wavelength (Å)1.54180
R factor0.048
wR factor0.141
Goodness of fit1.14

The diffraction data collection comprised 3316 measured reflections, yielding 2474 independent reflections with an internal R-factor of 0.053 [1]. The structure was solved using SHELXS97 and refined using SHELXL97, resulting in a final R-factor of 0.048 for reflections with I > 2σ(I) [1]. The refinement included 177 parameters with one restraint, demonstrating excellent structural quality [1].

Selected Bond Distances and Angles

BondDistance (Å)
S1—N11.643 (2)
N1—C71.415 (3)
S1—O11.428 (2)
S1—O21.423 (2)
S1—C11.748 (3)
C8—Cl11.727 (3)
C11—Cl21.733 (3)
AngleAngle (°)
O2—S1—O1120.12 (13)
O2—S1—N1107.79 (13)
O1—S1—N1104.19 (13)
C7—N1—S1122.79 (18)

The sulfur atom exhibits a slightly distorted tetrahedral geometry, with the oxygen-sulfur-oxygen bond angle of 120.12 (13)° deviating from the ideal tetrahedral angle [1]. The sulfonamide nitrogen adopts a pyramidal geometry with the carbon-nitrogen-sulfur bond angle of 122.79 (18)° [1].

Torsional Angles in C-SO₂-NH-C Segment

The most significant conformational feature of n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide is the torsional arrangement within the C-SO₂-NH-C segment. The molecule is bent at the sulfur atom with a C-SO₂-NH-C torsion angle of 62.1 (2)° [1] [2]. This gauche conformation represents the preferred molecular geometry in the solid state.

The conformation of the nitrogen-carbon bond in the C-SO₂-NH-C segment exhibits gauche torsions with respect to both sulfur-oxygen bonds [1] [2]. This arrangement is characteristic of the molecular flexibility inherent in sulfonamide structures, allowing for optimization of intermolecular interactions within the crystal lattice.

The nitrogen-hydrogen bond adopts a syn conformation relative to the ortho-chloro group in the adjacent benzene ring [1] [3]. This specific orientation facilitates the formation of an intramolecular hydrogen bond between the nitrogen-hydrogen group and the chlorine atom, with a hydrogen-chlorine distance of 2.51 (3) Å and a bond angle of 116 (3)° [1].

Comparative Conformational Analysis with Analogous Sulfonamides

A comprehensive comparative analysis reveals significant variations in torsional angles among structurally related sulfonamides, demonstrating the substantial influence of substituent effects on molecular conformation.

Comparative Torsional Angle Analysis

CompoundC-SO₂-NH-C Torsion Angle (°)Benzene Ring Dihedral Angle (°)
n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide62.1 (2)67.8 (1)
4-methyl-N-(2,5-dimethylphenyl)-benzenesulfonamide-61.0 (2)49.4 (1)
4-Methyl-N-(phenyl)-benzenesulfonamide-51.6 (3)68.4 (1)
N-(2,5-dichlorophenyl)-benzenesulfonamide66.4 (2)73.3 (1)
N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide69.3 (4)79.6 (1)

The comparison reveals several important structural trends. The presence of chlorine substituents in the 2,5-positions of the phenyl ring consistently leads to positive torsion angles, ranging from 62.1 (2)° to 66.4 (2)° [1] [2] [4]. In contrast, compounds with methyl substituents or unsubstituted phenyl rings exhibit negative torsion angles, such as -61.0 (2)° for the dimethyl analog and -51.6 (3)° for the unsubstituted phenyl derivative [5] [6].

The 4-methyl substituent on the benzenesulfonyl ring appears to have a minimal effect on the torsional angle when compared to the unsubstituted analog. The torsion angles of 62.1 (2)° for n-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide and 66.4 (2)° for N-(2,5-dichlorophenyl)-benzenesulfonamide differ by only 4.3° [1] .

The dihedral angles between the two benzene rings also show systematic variation with substitution patterns. The title compound exhibits a dihedral angle of 67.8 (1)°, which is intermediate among the series [1]. The smallest dihedral angle of 49.4 (1)° is observed for the dimethyl-substituted analog [5], while the largest angle of 79.6 (1)° occurs in the 3,5-dichlorophenyl isomer [8].

These conformational differences arise from the interplay of electronic effects, steric interactions, and crystal packing forces. The electron-withdrawing nature of chlorine substituents influences the electron density distribution around the sulfonamide group, affecting the preferred torsional angles [9] [10]. Additionally, the specific positioning of substituents creates unique steric environments that favor particular conformational states [11] [10].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.9887552 g/mol

Monoisotopic Mass

314.9887552 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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